molecular formula C14H24ClN B15158630 N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride CAS No. 666860-21-5

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride

Cat. No.: B15158630
CAS No.: 666860-21-5
M. Wt: 241.80 g/mol
InChI Key: NVMLVFZQVWULLL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride is a tertiary amine compound with the molecular formula C14H23N. It is a colorless liquid that can appear yellow or brown due to oxidation. This compound is often used in coordination chemistry as a ligand and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride can be synthesized through the alkylation of 2,6-diisopropylaniline with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated acid .

Industrial Production Methods

Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, forming complexes with metal ions, which can alter the activity of the target molecules. The pathways involved often include coordination to metal centers and subsequent modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: A precursor in the synthesis of N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride.

    N,N-Diisopropylethylamine: Another tertiary amine with similar steric properties but different reactivity.

    Triethylamine: A commonly used tertiary amine in organic synthesis.

Uniqueness

This compound is unique due to its bulky structure, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications requiring specific spatial arrangements and interactions .

Properties

CAS No.

666860-21-5

Molecular Formula

C14H24ClN

Molecular Weight

241.80 g/mol

IUPAC Name

N,N-dimethyl-2,6-di(propan-2-yl)aniline;hydrochloride

InChI

InChI=1S/C14H23N.ClH/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6;/h7-11H,1-6H3;1H

InChI Key

NVMLVFZQVWULLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C.Cl

Origin of Product

United States

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